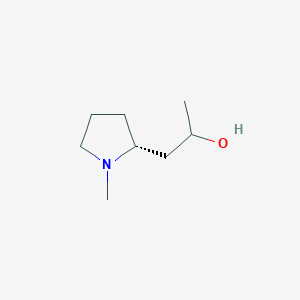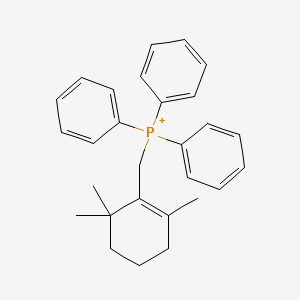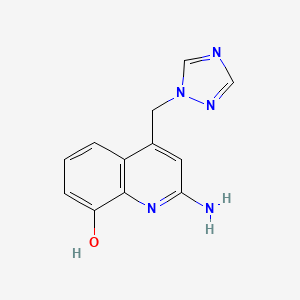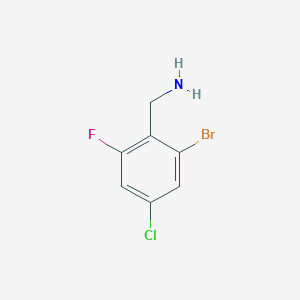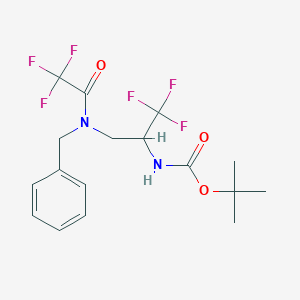![molecular formula C7H5ClN4O B12971017 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an oxime functional group at the 5-carbaldehyde position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved through a seven-step synthesis starting from dimethyl malonate, which involves cyclization and chlorination reactions.
Formation of 5-Carbaldehyde: The aldehyde group can be introduced through oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate.
Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Pharmaceutical Research: It is used in the synthesis of bioactive compounds that can influence pharmacokinetics and pharmacodynamics.
Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
作用機序
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as an inhibitor of various kinases, which are enzymes involved in cell signaling pathways.
Signal Transduction: It can modulate signal transduction pathways, particularly those involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and closely related compound used in similar applications.
Tofacitinib: A drug that shares the pyrrolo[2,3-d]pyrimidine core and is used to treat rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor with a similar core structure.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing novel therapeutic agents and materials.
特性
分子式 |
C7H5ClN4O |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
(NE)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11)/b12-2+ |
InChIキー |
PQQOIYUCJULKAF-SWGQDTFXSA-N |
異性体SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)/C=N/O |
正規SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


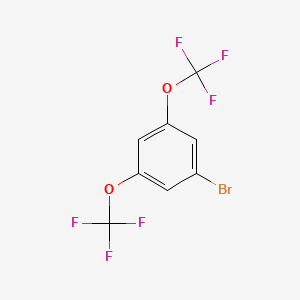
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
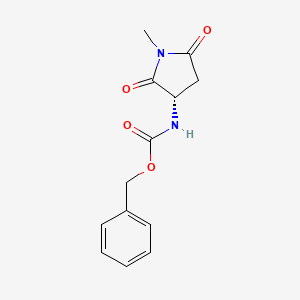
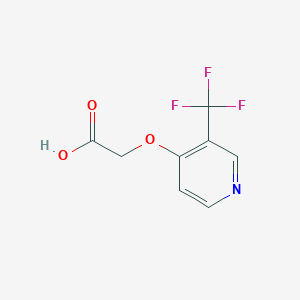

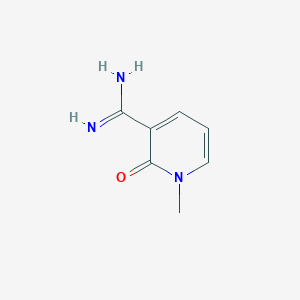
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)

